molecular formula C17H26BNO4 B153007 tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 330793-01-6

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No. B153007
M. Wt: 319.2 g/mol
InChI Key: HSJNIOYPTSKQBD-UHFFFAOYSA-N
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Description

The compound tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a chemical of interest due to its potential applications in organic synthesis and pharmaceutical intermediates. It contains a tert-butyl carbamate group, a phenyl ring, and a tetramethyl dioxaborolane moiety, which suggests its utility in various chemical reactions, particularly those involving boronic acids and their derivatives 10.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves reactions with organometallics, as seen in the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which act as N-(Boc)-protected nitrones . Similarly, tert-butyl carbamate analogs of amino acids have been synthesized through alkylation reactions, as demonstrated in the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate . The tert-butyl carbamate moiety is also used in the synthesis of intermediates for biologically active compounds, such as omisertinib and crizotinib .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been studied using various spectroscopic methods, including NMR, IR, and MS, to confirm the structures of synthesized compounds 10. Additionally, crystallographic analysis through X-ray single crystal diffraction has been employed to determine the precise molecular geometry of these compounds 10.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives are versatile building blocks in organic synthesis. They can undergo chemical transformations, such as hydrolysis, nucleophilic substitution, and reduction, to yield various functionalized compounds . The presence of the dioxaborolane group in these molecules is particularly significant for Suzuki cross-coupling reactions, which are pivotal in the synthesis of organic photovoltaic materials and pharmaceutical intermediates 10.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives can be inferred from their molecular structure. The dioxaborolane moiety is known for its stability and reactivity in cross-coupling reactions. The tert-butyl group provides steric bulk, which can influence the reactivity and solubility of the compound. Computational methods such as Density Functional Theory (DFT) have been used to optimize the structure of these compounds and to study their molecular electrostatic potential and frontier molecular orbitals, which are indicative of their chemical reactivity and interaction with other molecules 10.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis in Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of biologically active compounds like crizotinib and omisertinib (AZD9291). It's synthesized through multi-step processes, confirmed by spectroscopic methods, yielding significant amounts of the compound (Kong et al., 2016); (Zhao et al., 2017).

  • Crystal Structure and DFT Studies : The structural analysis of similar compounds is performed using spectroscopy and X-ray diffraction, with density functional theory (DFT) calculations corroborating the experimental data. This is crucial for understanding the molecular structure and physicochemical properties of these compounds (Ye et al., 2021); (Huang et al., 2021).

Nanoparticle and Polymer Research

  • Polymerization and Nanoparticle Production : It is used in the polymerization process to produce heterodisubstituted polyfluorenes, which are then converted into stable nanoparticles. These nanoparticles exhibit bright fluorescence, crucial for various applications in materials science (Fischer et al., 2013).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJNIOYPTSKQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370397
Record name tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

CAS RN

330793-01-6
Record name tert-Butyl [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330793-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butoxycarbonylamino)phenyl-boronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
G Dehaen, SV Eliseeva, P Verwilst, S Laurent… - Inorganic …, 2012 - ACS Publications
A novel ditopic ligand DTPA-ph-phen, based on 1,10-phenanthroline and diethylenetriaminepentaacetic acid (DTPA) units, has been designed and fully characterized by 1 H, …
Number of citations: 43 pubs.acs.org
S Wang, H Wang, B Koenig - Chem, 2021 - cell.com
Substantial effort is currently being devoted to obtaining photoredox catalysts with high redox power. Yet, it remains challenging to apply the currently established methods to the …
Number of citations: 49 www.cell.com
R Mizojiri, N Nii, M Asano, M Sasaki, Y Satoh… - Bioorganic & Medicinal …, 2019 - Elsevier
We initiated our structure-activity relationship (SAR) studies for novel ACC1 inhibitors from 1a as a lead compound. Our initial SAR studies of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide …
Number of citations: 8 www.sciencedirect.com
G Dehaen, P Verwilst, SV Eliseeva, S Laurent… - Inorganic …, 2011 - ACS Publications
Trinuclear heterobimetallic Ln III –Ru II complexes (Ln = Eu, Gd) based on a 1,10-phenanthroline ligand bearing a diethylenetriaminepentaacetic acid (DTPA) core have been …
Number of citations: 52 pubs.acs.org
F Beaufils, N Cmiljanovic, V Cmiljanovic… - Journal of medicinal …, 2017 - ACS Publications
Phosphoinositide 3-kinase (PI3K) is deregulated in a wide variety of human tumors and triggers activation of protein kinase B (PKB/Akt) and mammalian target of rapamycin (mTOR). …
Number of citations: 113 pubs.acs.org
J Hu, H Sun, W Cai, X Pu, Y Zhang… - The Journal of Organic …, 2016 - ACS Publications
By developing a mild Ni-catalyzed system, a method for direct borylation of sp 2 and sp 3 C–N bonds has been established. The key to this hightly efficient C–N bond borylative …
Number of citations: 132 pubs.acs.org
H Wang, B Koenig - 2020 - … .s3.amazonaws.com
Substantial effort is currently devoted to obtain high redox energy photoredox catalysts. Yet, it remains challenging to apply the currently established methods to the activation of bonds …
AD Hobson, MJ McPherson, ME Hayes… - Journal of medicinal …, 2022 - ACS Publications
Using a convergent synthetic route to enable multiple points of diversity, a series of glucocorticoid receptor modulators (GRM) were profiled for potency, selectivity, and drug-like …
Number of citations: 10 pubs.acs.org
B Frett, N McConnell, Y Wang, Z Xu, A Ambrose… - MedChemComm, 2014 - pubs.rsc.org
Trk receptors play a key role in the development and maintenance of neuronal networks. Recent evidence suggests that the Trk family, specifically TrkA, is an important driver for tumour …
Number of citations: 10 pubs.rsc.org
H Liang, Y Zhu, Z Zhao, J Du, X Yang… - Frontiers in …, 2022 - frontiersin.org
Cyclin-dependent kinase 2 (CDK2) regulates the progression of the cell cycle and is critically associated with tumor growth. Selective CDK2 inhibition provides a potential therapeutic …
Number of citations: 1 www.frontiersin.org

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